2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
Description
2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride (CAS: 1393330-65-8) is a heterocyclic compound featuring a piperidine ring fused to a 1,2,4-oxadiazole moiety substituted with a trifluoroethyl group. The trifluoroethyl substituent enhances lipophilicity and metabolic stability due to fluorine’s strong electron-withdrawing effects, which reduce the basicity of adjacent amines and improve bioavailability .
Properties
IUPAC Name |
5-piperidin-2-yl-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O.ClH/c10-9(11,12)5-7-14-8(16-15-7)6-3-1-2-4-13-6;/h6,13H,1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFXBGDYLMRHRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC(=NO2)CC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions, often using trifluoroethyl halides as the electrophilic reagent.
Formation of the Piperidine Moiety: The piperidine ring is typically formed through cyclization reactions involving appropriate amines and dihaloalkanes.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the trifluoroethyl and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroethyl halides in the presence of a base for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications. The oxadiazole ring is known for its biological activity, particularly in the development of anti-inflammatory and antimicrobial agents. Research has shown that derivatives of oxadiazoles can exhibit significant activity against various pathogens and inflammatory conditions.
Drug Development
In drug discovery, the compound serves as a lead or intermediate in synthesizing more complex pharmacophores. Its trifluoroethyl group enhances lipophilicity, potentially improving bioavailability and efficacy of derivatives designed for targeting specific biological pathways.
Material Science
Due to its unique chemical structure, this compound is being explored for applications in materials science. Specifically, it can be utilized in the synthesis of polymers with enhanced thermal stability and chemical resistance. The incorporation of trifluoroethyl groups can impart desirable properties such as hydrophobicity.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Activity | Evaluation of oxadiazole derivatives | Demonstrated significant inhibitory effects against Gram-positive bacteria. |
| Anti-inflammatory Properties | In vitro testing on inflammatory models | Showed reduction in pro-inflammatory cytokine production. |
| Polymer Synthesis | Development of fluorinated polymers | Resulted in materials with superior thermal and chemical stability compared to non-fluorinated counterparts. |
Mechanism of Action
The mechanism of action of 2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The oxadiazole ring may participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
The 1,2,4-oxadiazole ring is a common scaffold in medicinal chemistry. Key analogues differ in substituents at the 3-position of the oxadiazole:
Key Insights :
- Trifluoroethyl vs. Alkyl/Aryl Groups: The trifluoroethyl group confers distinct electronic and steric properties compared to ethyl, cyclobutyl, or aryl substituents. Fluorine’s inductive effects enhance metabolic resistance and bioavailability, making the target compound more suitable for CNS-targeted drugs than non-fluorinated analogues .
- Agrochemical vs. Pharmaceutical Use : Cyclobutyl-substituted derivatives (e.g., ) are prioritized in agrochemicals due to their environmental compatibility, while trifluoroethyl-substituted compounds are explored for CNS applications .
Heterocycle Modifications
Variations in the heterocyclic ring attached to the oxadiazole significantly alter pharmacological profiles:
| Compound Name | Heterocycle | Key Features |
|---|---|---|
| Target Compound | Piperidine | Rigid six-membered ring; optimal balance of solubility and membrane permeation |
| (R)-2-(3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidine (7h) | Pyrrolidine | Five-membered ring; increased conformational flexibility |
| (S)-2-(3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)azetidine (7j) | Azetidine | Four-membered ring; higher ring strain but improved target selectivity |
Key Insights :
- Piperidine vs. Smaller Heterocycles : Piperidine’s six-membered ring provides rigidity and predictable pharmacokinetics, whereas pyrrolidine and azetidine introduce flexibility or strain, affecting receptor binding kinetics .
Pharmacological and Physicochemical Data
Physicochemical Properties
| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability (t½) |
|---|---|---|---|
| Target Compound | 2.8 | 0.12 | >6 hours |
| 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine | 1.9 | 0.45 | ~3 hours |
| 4-[3-Cyclobutyl-1,2,4-oxadiazol-5-yl]methylpiperidine | 2.1 | 0.30 | >8 hours |
Key Insights :
Receptor Binding and Selectivity
highlights oxadiazole-piperidine derivatives as ligands for serotonin receptors (e.g., 5-HT1D). The trifluoroethyl group may improve selectivity for specific receptor subtypes by reducing off-target interactions via steric and electronic effects . Non-fluorinated analogues like 7k (4-octylphenyl) show broader receptor affinity due to hydrophobic interactions .
Biological Activity
The compound 2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. Its unique structural features include a trifluoroethyl group, an oxadiazole ring, and a piperidine moiety, which contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 5-piperidin-4-yl-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole; hydrochloride |
| CAS Number | 1351499-79-0 |
| Molecular Formula | C₉H₁₂F₃N₃O·ClH |
| Molecular Weight | 253.66 g/mol |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of piperidine derivatives. For instance, derivatives containing oxadiazole rings have shown significant activity against various fungal pathogens, including Candida auris, which poses a serious threat to public health due to its resistance to conventional antifungals. The mechanism of action involves disrupting the plasma membrane integrity of the fungal cells and inducing apoptotic pathways .
Case Study:
A study synthesized several piperidine-based compounds and tested their antifungal activity against clinical isolates of Candida auris. Compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.24 to 0.97 μg/mL. The most active compounds induced cell cycle arrest and apoptosis in fungal cells .
Anticancer Activity
Piperidine derivatives have also been explored for their anticancer properties. The oxadiazole moiety is known to enhance the cytotoxicity of compounds against various cancer cell lines.
Research Findings:
- Cytotoxicity Assays: Studies have demonstrated that certain piperidine derivatives exhibit IC50 values comparable to established chemotherapeutics such as doxorubicin. These compounds are believed to exert their effects through mechanisms such as topoisomerase inhibition and DNA intercalation .
- Mechanism of Action: The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Interaction: It could modulate receptor activity that plays a role in cellular signaling pathways associated with growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
